molecular formula C23H17ClO3 B2657617 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate CAS No. 329777-47-1

4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate

Cat. No.: B2657617
CAS No.: 329777-47-1
M. Wt: 376.84
InChI Key: SELXASPGCUEECO-VGOFMYFVSA-N
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Description

4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 4-methylbenzoyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are employed.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Nitro, bromo, and sulfonyl derivatives.

Scientific Research Applications

4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: This compound shares the 3-chlorophenyl group but differs in its overall structure and functional groups.

    Dichloroanilines: These compounds have similar aromatic structures with chlorine substitutions but differ in their functional groups and overall reactivity.

Uniqueness

4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate is unique due to its specific combination of functional groups and the presence of both a 3-chlorophenyl and a 4-methylbenzoate group

Properties

IUPAC Name

[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClO3/c1-16-5-8-19(9-6-16)23(26)27-21-12-10-18(11-13-21)22(25)14-7-17-3-2-4-20(24)15-17/h2-15H,1H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELXASPGCUEECO-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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